

Head-to-Head Preclinical Comparison: AS1468240 and ANX007 in Neuroprotection

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Compound of Interest		
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A Comparative Analysis of Therapeutic Candidates for Geographic Atrophy

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Brisbane, CA – November 20, 2025 – This guide provides a detailed comparison of two investigational drugs, **AS1468240** and ANX007, with a focus on their preclinical data in the context of neurodegenerative ophthalmic diseases, particularly Geographic Atrophy (GA), an advanced form of dry age-related macular degeneration (AMD). This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.

Executive Summary

A comprehensive search for publicly available preclinical and clinical data has revealed extensive information for ANX007, a C1q inhibitor developed by Annexon, Inc. Data from its Phase 2 clinical trial, ARCHER, and various preclinical studies are detailed in this report. In contrast, there is a notable absence of any publicly accessible scientific literature or clinical trial information for a compound designated as **AS1468240**.

Due to the lack of available data for **AS1468240**, a direct head-to-head comparison with ANX007 is not feasible at this time. This guide will therefore provide a comprehensive overview of the available data for ANX007, including its mechanism of action, preclinical findings, and clinical trial results, to serve as a valuable resource for the research community.

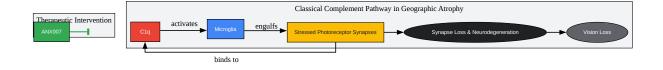


ANX007: A C1q Inhibitor for Neuroprotection

ANX007 is a novel, non-pegylated antigen-binding fragment (Fab) designed to selectively inhibit C1q, the initiating molecule of the classical complement cascade.[1][2] In neurodegenerative diseases like GA, aberrant activation of this pathway is believed to be a key driver of synapse loss, inflammation, and neuronal damage, ultimately leading to vision loss.[3] [4] By blocking C1q, ANX007 aims to provide a neuroprotective effect, preserving retinal structures and visual function.[5][6]

Mechanism of Action: C1q Inhibition

The classical complement pathway is a critical component of the innate immune system. Its initiation by C1q binding to targets can, in a disease state, lead to a cascade of events culminating in inflammation and cell death. In GA, C1q has been observed to deposit on photoreceptor synapses, marking them for removal by microglia.[2] ANX007 is designed to bind to C1q and prevent its activation of the classical complement cascade, thereby protecting photoreceptor synapses and preserving retinal function.[2][6]



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Caption: Mechanism of action of ANX007 in inhibiting the C1q-mediated classical complement pathway.

Preclinical Evidence

Preclinical studies in animal models of photoreceptor degeneration have demonstrated that the inhibition of C1q protects photoreceptor synapses and preserves retinal function.[2][6] These findings provided the foundational evidence for the neuroprotective potential of ANX007 and supported its advancement into clinical trials for GA.[2][5]

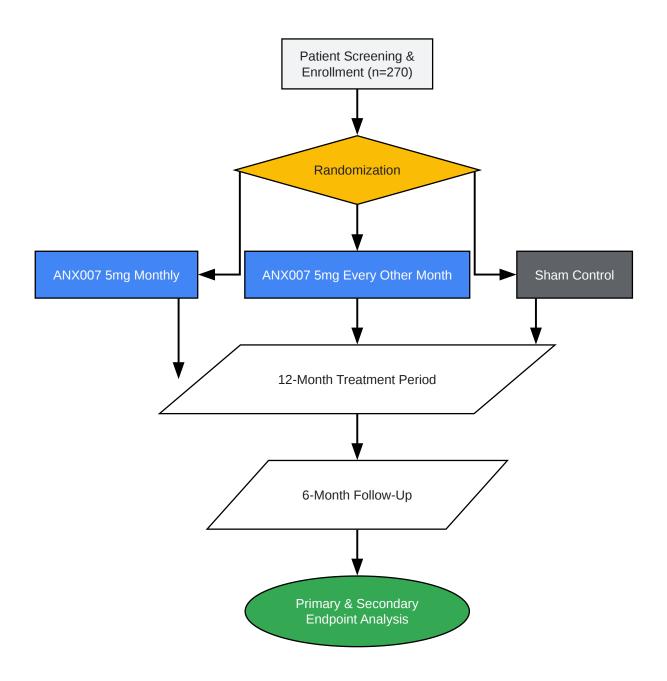


Clinical Development: The ARCHER Trial

ANX007 has been evaluated in the Phase 2 ARCHER clinical trial, a multicenter, randomized, double-masked, sham-controlled study in patients with GA.[6][7] The trial assessed the efficacy and safety of intravitreal ANX007 administered monthly and every other month.[7]

- Study Design: A randomized, multi-center, double-masked, sham-controlled Phase 2 clinical trial.[6][7]
- Patient Population: 270 patients with Geographic Atrophy secondary to AMD.
- Treatment Arms:
 - ANX007 5 mg administered monthly via intravitreal injection.[7]
 - ANX007 5 mg administered every other month via intravitreal injection.
 - Sham injections administered monthly or every other month.[7]
- Primary Endpoint: Change in GA lesion area from baseline to 12 months, assessed by fundus autofluorescence (FAF).
- Secondary Endpoints: Included Best-Corrected Visual Acuity (BCVA), Low-Luminance Visual Acuity (LLVA), and safety assessments.[8]





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Caption: Workflow of the Phase 2 ARCHER clinical trial for ANX007.

The ARCHER trial demonstrated a significant neuroprotective effect of ANX007. The key findings are summarized in the tables below.

Table 1: Visual Function Outcomes at 12 Months



Outcome	ANX007 Monthly	ANX007 Every Other Month	Sham Control
Risk Reduction in ≥15-Letter BCVA Loss	72% (p=0.0006)[7]	48% (p=0.064)[7]	-
Patients with ≥15- Letter BCVA Loss	5.6%[8]	9.8%[8]	21.3%[8]
Slowing of Low Luminance Visual Acuity (LLVA) Loss	Statistically significant[2][9]	-	-

Table 2: Retinal Structure Protection at 12 Months

Outcome	ANX007 Treatment	Sham Control
Reduction in Photoreceptor Loss (Ellipsoid Zone Assessment)	Statistically significant[2]	-
Reduction in Patients with Substantial RPE Loss in the Fovea	>50%[9]	-

Safety and Tolerability

ANX007 was generally well-tolerated in the ARCHER trial. Importantly, there was no increase in the rate of choroidal neovascularization (CNV) in the treated arms compared to the sham arm, and no cases of retinal vasculitis were reported.

Conclusion

ANX007 has demonstrated a promising, neuroprotective profile in both preclinical models and a robust Phase 2 clinical trial in patients with Geographic Atrophy. By targeting C1q, the initiating molecule of the classical complement cascade, ANX007 offers a novel mechanism of action focused on preserving visual function and retinal structure. The positive results from the ARCHER study have led to the initiation of Phase 3 pivotal trials.



Unfortunately, due to the complete lack of publicly available information on **AS1468240**, a comparative analysis could not be performed. Researchers and drug developers are encouraged to monitor for any future disclosures regarding this compound to enable a comprehensive evaluation against other therapeutic candidates in the field.

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